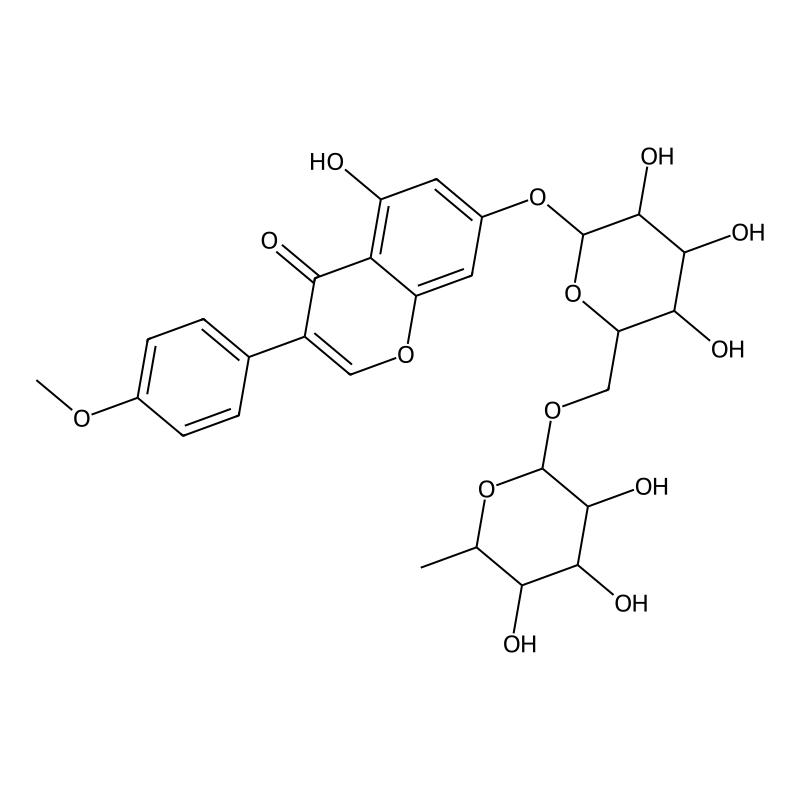5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Description
Application in Plant Chemical Defense
Field: Plant Biology and Chemical Ecology
Summary of Application: This compound, being a diterpenoid, has been found to play a crucial role in plant chemical defense .
Methods of Application: The research involved silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . This led to severe autotoxicity symptoms that resulted from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .
Results or Outcomes: The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products . By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense .
Application in Alfalfa Cultivation
Field: Agriculture and Plant Biochemistry
Summary of Application: The product of the alfalfa Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) catalyzed methylation of 5-Hydroxyferulic acid is sinapic acid . This process is significant in the cultivation of alfalfa.
Methods of Application: The research involved the use of 5-Hydroxyferulic acid O-methyltransferase activities (pkat mg-1 protein) in stem material from COMT downregulates transgenic alfalfa .
Results or Outcomes: The methylation of 5-Hydroxyferulic acid resulted in sinapic acid, which has implications in the cultivation and growth of alfalfa .
Molecular Structure Analysis
Diosmin possesses a complex molecular structure with several key features:
- Flavone backbone: The core structure is a chroman-4-one, a type of flavone characterized by a three-ringed system with a carbonyl group at position 4 [].
- Hydroxyl groups: Multiple hydroxyl groups (OH) are present throughout the molecule, contributing to its polarity and potential for hydrogen bonding [, ].
- Methoxy group: A methoxy group (OCH3) attached to the phenyl ring provides a slightly hydrophobic character [, ].
- Disaccharide moiety: Diosmin is a glycoside, meaning it's bound to a disaccharide unit (rutinose) through a glycosidic linkage at position 7 of the chroman core []. This disaccharide moiety is not present in the specific compound you provided (aglycone form), but it's important to note in the context of Diosmin.
The complex structure with numerous hydroxyl groups suggests potential antioxidant and metal chelating properties, which might be relevant to its biological effects [].
Chemical Reactions Analysis
- Biosynthesis: Diosmin is likely synthesized in citrus plants via the shikimate and phenylpropanoid pathways, common for flavonoid biosynthesis []. However, detailed enzymatic steps require further investigation.
- Hydrolysis: Diosmin can be broken down into its aglycone form (the compound you provided) and rutinose by enzymes like hesperidinase [].








